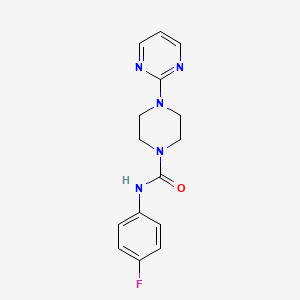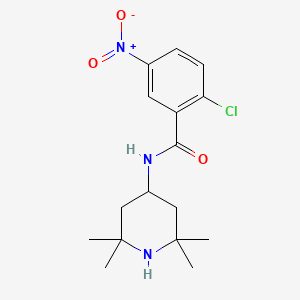
(4-Formylphenyl) 4-chloro-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Formylphenyl) 4-chloro-3-nitrobenzoate is an organic compound that features both aldehyde and ester functional groups It is a derivative of benzoic acid and is characterized by the presence of a formyl group on the phenyl ring and a chloro-nitro substitution on the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formylphenyl) 4-chloro-3-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzoic acid.
Esterification: The 4-chloro-3-nitrobenzoic acid is then esterified with 4-formylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Formylphenyl) 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-amino-3-chlorobenzoate derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Oxidation: 4-formylbenzoic acid derivatives.
Aplicaciones Científicas De Investigación
(4-Formylphenyl) 4-chloro-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Medicinal Chemistry:
Biological Studies: Used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mecanismo De Acción
The mechanism of action of (4-Formylphenyl) 4-chloro-3-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.
Substitution: The chloro group is replaced by a nucleophile, altering the compound’s reactivity and properties.
Oxidation: The formyl group is oxidized to a carboxylic acid, changing the compound’s acidity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar structure but lacks the formyl group.
4-Formylbenzoic acid: Similar structure but lacks the chloro and nitro groups.
4-Chloro-3-nitrobenzaldehyde: Similar structure but lacks the ester linkage.
Uniqueness
(4-Formylphenyl) 4-chloro-3-nitrobenzoate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science.
Propiedades
IUPAC Name |
(4-formylphenyl) 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO5/c15-12-6-3-10(7-13(12)16(19)20)14(18)21-11-4-1-9(8-17)2-5-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYALHZQKDNTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)

![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5751495.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)

![N-[(3-bromo-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5751521.png)




![5,11,11-trimethyl-3-(2-piperidin-1-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-4,6-dione](/img/structure/B5751564.png)
![N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5751567.png)

